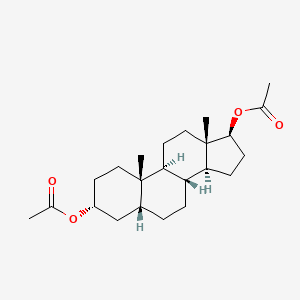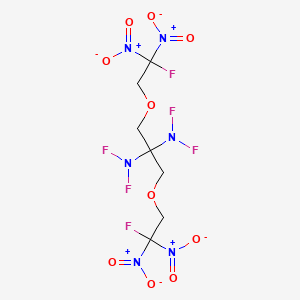
Rapamycin Dialdehyde (Technical Grade)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rapamycin Dialdehyde (Technical Grade) is a derivative of rapamycin, a macrolide compound produced by the bacterium Streptomyces hygroscopicus. Rapamycin is well-known for its immunosuppressive properties and has been widely used in organ transplantation and cancer therapy. Rapamycin Dialdehyde retains many of the biological activities of rapamycin and is used in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Rapamycin Dialdehyde involves several steps, starting from rapamycin. The process typically includes oxidation reactions to introduce the aldehyde functional groups. The reaction conditions often involve the use of oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) under controlled temperatures and solvent conditions.
Industrial Production Methods
Industrial production of Rapamycin Dialdehyde follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are stringent to ensure the consistency and reliability of the final product.
化学反応の分析
Types of Reactions
Rapamycin Dialdehyde undergoes various chemical reactions, including:
Oxidation: Conversion of alcohol groups to aldehydes.
Reduction: Reduction of aldehyde groups to alcohols.
Substitution: Introduction of different functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Various organometallic reagents and catalysts.
Major Products
科学的研究の応用
Rapamycin Dialdehyde is used in a wide range of scientific research applications, including:
Chemistry: As a starting material for the synthesis of novel compounds.
Biology: Studying cellular processes and signaling pathways.
Medicine: Investigating potential therapeutic applications, including cancer treatment and immunosuppression.
Industry: Used in the development of new drugs and biotechnological applications.
作用機序
Rapamycin Dialdehyde exerts its effects by inhibiting the mammalian target of rapamycin (mTOR) pathway. It binds to the intracellular receptor FK506-binding protein 12 (FKBP12), forming a complex that interacts with the mTOR complex 1 (mTORC1). This interaction inhibits mTORC1 activity, leading to the suppression of cell growth, proliferation, and survival pathways.
類似化合物との比較
Similar Compounds
Rapamycin: The parent compound with similar biological activities.
Everolimus: A derivative of rapamycin with enhanced bioavailability.
Temsirolimus: Another rapamycin derivative used in cancer therapy.
Uniqueness
Rapamycin Dialdehyde is unique due to its specific aldehyde functional groups, which allow for further chemical modifications and the development of novel derivatives. Its ability to inhibit the mTOR pathway makes it a valuable tool in scientific research and potential therapeutic applications.
特性
分子式 |
C51H79NO15 |
|---|---|
分子量 |
946.2 g/mol |
IUPAC名 |
[(2R,3S,6R,7E,9R)-9-hydroxy-1-[(1S,4R)-4-hydroxy-3-methoxycyclohexyl]-10-methoxy-2,6,8,12,14-pentamethyl-5,11,17-trioxoheptadeca-7,15-dien-3-yl] 1-[2-[(2R,3R,6S)-2-hydroxy-6-[(E,2S)-2-methoxy-3-methyl-5-oxopent-3-enyl]-3-methyloxan-2-yl]-2-oxoacetyl]piperidine-2-carboxylate |
InChI |
InChI=1S/C51H79NO15/c1-30(14-13-22-53)24-34(5)45(57)47(65-10)46(58)35(6)25-32(3)41(56)29-43(33(4)26-37-17-19-40(55)44(27-37)64-9)66-50(61)39-15-11-12-21-52(39)49(60)48(59)51(62)36(7)16-18-38(67-51)28-42(63-8)31(2)20-23-54/h13-14,20,22-23,25,30,32-34,36-40,42-44,46-47,55,58,62H,11-12,15-19,21,24,26-29H2,1-10H3/b14-13?,31-20+,35-25+/t30?,32-,33-,34?,36-,37+,38+,39?,40-,42+,43+,44?,46-,47?,51-/m1/s1 |
InChIキー |
SQLZDXFTEMMIKN-AWJNUSKDSA-N |
異性体SMILES |
C[C@@H]1CC[C@H](O[C@]1(C(=O)C(=O)N2CCCCC2C(=O)O[C@@H](CC(=O)[C@H](C)/C=C(\C)/[C@H](C(C(=O)C(C)CC(C)C=CC=O)OC)O)[C@H](C)C[C@@H]3CC[C@H](C(C3)OC)O)O)C[C@@H](/C(=C/C=O)/C)OC |
正規SMILES |
CC1CCC(OC1(C(=O)C(=O)N2CCCCC2C(=O)OC(CC(=O)C(C)C=C(C)C(C(C(=O)C(C)CC(C)C=CC=O)OC)O)C(C)CC3CCC(C(C3)OC)O)O)CC(C(=CC=O)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(4R,4aS,7R,7aR,12bS)-3-(cyclobutylmethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol;hydrochloride](/img/structure/B13417169.png)

![1-ethyl-9-fluoro-6-(4-fluorophenyl)-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepine](/img/structure/B13417173.png)
![(S)-[2-[[2-(2-Chlorobenzoyl)-4-nitrophenyl]amino]-1-methyl-2-oxoethyl]-carbamic Acid Phenylmethyl Ester](/img/structure/B13417181.png)
![(3R,6R)-3,4,5-trihydroxy-6-[3-[1-hydroxy-4-[methyl(nitroso)amino]butyl]pyridin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B13417183.png)





